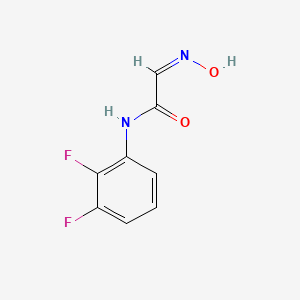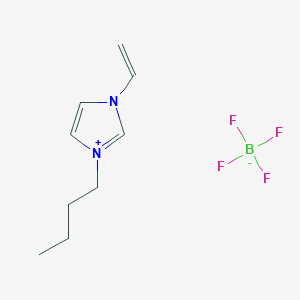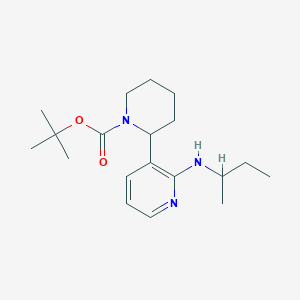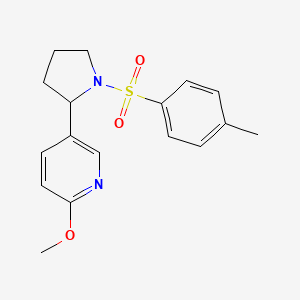
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylmethylphosphonium tetrafluoroborate is an organic phosphonium salt with the chemical formula C9H22BF4P. It is commonly used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Di-tert-butylmethylphosphonium tetrafluoroborate can be synthesized through the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
(t−Bu)2PMe+HBF4→(t−Bu)2PMeHBF4
In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize efficiency and minimize costs. The compound is usually purified through recrystallization or other suitable methods to achieve the desired purity level .
Analyse Des Réactions Chimiques
Di-tert-butylmethylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Borylation Reactions: The compound can be used in the borylation of primary alkyl electrophiles using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Di-tert-butylmethylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which di-tert-butylmethylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphonium group can coordinate with metal centers, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .
Comparaison Avec Des Composés Similaires
Di-tert-butylmethylphosphonium tetrafluoroborate can be compared with other similar compounds, such as:
- Tri-tert-butylphosphonium tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Tributylphosphine tetrafluoroborate
These compounds share similar structural features but differ in their reactivity and applications. Di-tert-butylmethylphosphonium tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes .
Propriétés
Formule moléculaire |
C9H22BF4P |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpentan-3-ylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)7(10)9(4,5)6;2-1(3,4)5/h7H,10H2,1-6H3;/q;-1/p+1 |
Clé InChI |
ZMGREDLNDWHBBV-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)C(C(C)(C)C)[PH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)


![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)



![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
